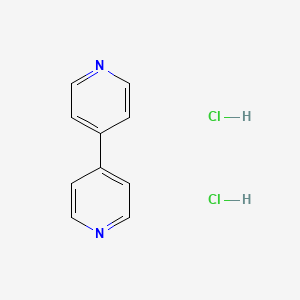

4,4'-Bipyridinium dichloride

Beschreibung

Historical Context and Evolution of Research Perspectives

The scientific journey of 4,4'-bipyridinium dichloride is marked by a progressive evolution in understanding its properties and potential applications.

Early Discoveries and Initial Characterization

The parent compound, 4,4'-bipyridine (B149096), was first synthesized in 1882 by Hugo Weidel and his student, M. Russo. legalexaminer.com However, it was not until the 20th century that the unique properties of its N,N'-disubstituted derivatives, the viologens, began to be explored. In 1933, Michaelis and Hill discovered the remarkable redox properties of 1,1′-dimethyl-4,4′-bipyridinium, which they named "methyl viologen" due to the violet color of its reduced radical cation. legalexaminer.comnih.govwikipedia.org This discovery of its ability to undergo reversible one-electron reduction was a pivotal moment, laying the groundwork for its future use as a redox indicator. wikipedia.org

Emergence as a Significant Chemical Entity

The mid-20th century saw the emergence of this compound, specifically the dimethyl derivative known as paraquat (B189505), as a compound of significant practical importance. In 1955, researchers at Imperial Chemical Industries (ICI) uncovered its potent herbicidal properties. legalexaminer.comwikipedia.org This led to its commercialization in the early 1960s under the trade name Gramoxone. legalexaminer.comwikipedia.org The herbicidal action of paraquat is a direct consequence of its ability to accept electrons, interfering with the electron transport chain in photosynthesis and leading to the production of reactive oxygen species that destroy plant cells. thaipan.org This application became a major driver for further research into the toxicology and environmental fate of the compound. nih.gov

Transition to Advanced Material Science and Supramolecular Chemistry

Beyond its use as a herbicide, the unique electronic and structural characteristics of this compound and its derivatives have propelled their use in more advanced scientific fields. The reversible color change upon reduction and oxidation has made viologens, including this compound derivatives, prime candidates for electrochromic devices, such as smart windows and anti-glare mirrors. nih.govwikipedia.org

In the realm of supramolecular chemistry, the dicationic nature of 4,4'-bipyridinium units has been exploited to construct complex host-guest systems and mechanically interlocked molecules like rotaxanes and catenanes. wikipedia.org The ability of the bipyridinium unit to form stable complexes with electron-rich crown ethers was a key development in this area. wikipedia.org Furthermore, research has explored the crystal engineering and supramolecular aggregation of this compound itself, studying the influence of hydrogen bonding and other non-covalent interactions on its solid-state structure. researchgate.netnih.govuky.edu These studies are crucial for designing novel materials with tailored properties. nih.gov

Nomenclature and Structural Variations in Scholarly Literature

The naming of this compound can vary in the scientific literature, reflecting both systematic chemical nomenclature and common or historical names.

Standard IUPAC Naming Conventions

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the parent dication is 1,1'-disubstituted-4,4'-bipyridin-1,1-diium. Therefore, the most widely studied derivative is named 1,1'-dimethyl-[4,4'-bipyridine]-1,1'-diium dichloride . wikipedia.orgmatrix-fine-chemicals.com The unmethylated parent compound is referred to as This compound or 4-pyridin-4-ylpyridine;dihydrochloride . nih.gov

Common Synonyms and Trade Names

In academic and commercial literature, this compound is frequently referred to by a variety of synonyms and trade names. The most prevalent of these are Paraquat dichloride and Methyl Viologen dichloride . wikipedia.orgmatrix-fine-chemicals.combiosynth.comhaz-map.com The term "viologen" itself, coined by Michaelis, is often used as a general term for 1,1'-disubstituted-4,4'-bipyridinium salts. nih.govwikipedia.org

The table below summarizes the key nomenclature for this compound.

| Type | Name |

| IUPAC Name | 1,1'-Dimethyl-[4,4'-bipyridine]-1,1'-diium dichloride wikipedia.orgmatrix-fine-chemicals.com |

| Common Synonym | Paraquat dichloride wikipedia.orgmatrix-fine-chemicals.combiosynth.comhaz-map.com |

| Common Synonym | Methyl Viologen dichloride wikipedia.orgmatrix-fine-chemicals.combiosynth.com |

| Trade Name | Gramoxone legalexaminer.comwikipedia.orgcymitquimica.com |

Other synonyms found in the literature include N,N′-dimethyl-4,4′-bipyridinium dichloride and various other commercial trade names. haz-map.comcymitquimica.comchemspider.com

Derivatives and Substituted this compound Compounds

The versatility of the 4,4'-bipyridinium core allows for the synthesis of a vast array of derivatives. By modifying the substituents on the nitrogen atoms, researchers can fine-tune the compound's properties for specific applications. frontiersin.orgnih.gov This has led to the development of numerous substituted this compound compounds with tailored electronic, optical, and electrochemical characteristics. mdpi.com

Common strategies for creating derivatives include N-alkylation with various alkyl chains and the introduction of functional groups. frontiersin.orgnih.gov For instance, the synthesis of 1,1'-dialkyl-4,4'-bipyridinium salts is a well-established method. rsc.org The introduction of solubilizing groups like 3-(trimethylammonium)propyl, 3-sulfonatopropyl, or hydroxyalkyl can address solubility issues often encountered with viologens. frontiersin.orgnih.gov

The synthesis of these derivatives often involves straightforward N-alkylation of the parent bipyridine with reagents like 1,3-propanesultone. researchgate.netfrontiersin.orgnih.gov This allows for the systematic evolution of the molecular structure to elucidate structure-property relationships. researchgate.netfrontiersin.orgnih.gov Research has also explored the creation of more complex architectures, such as polymers incorporating viologen units within their chains. nih.gov

Table 1: Examples of Substituted 4,4'-Bipyridinium Derivatives and their Synthesis

| Derivative Name | Parent Bipyridine | Key Reagent(s) | Synthetic Approach | Reference |

| 1,1'-Bis(3-sulfonatopropyl)-4,4'-bipyridinium | 4,4'-Bipyridine | 1,3-Propanesultone | Two-fold quaternization | frontiersin.orgnih.gov |

| 1,1'-Dimethyl-4,4'-bipyridinium dichloride (Paraquat) | 4,4'-Bipyridine | Chloromethane | N-alkylation | ontosight.ai |

| Viologen-enolate polymers | 4,4'-Bipyridine | Tetrachloro-bismaleimides | Polymerization | nih.gov |

| 6,6'-Dibromo-4,4'-di(hexoxymethyl)-2,2'-bipyridine | 2,6-Dibromo-4-(hexoxymethyl)pyridine | - | Oxidative coupling | nih.gov |

Significance of this compound in Contemporary Chemical Research

The enduring interest in this compound and its derivatives stems from their fundamental roles in several key areas of chemical research. mdpi.com Their unique properties make them indispensable tools for studying and applying a range of chemical phenomena.

Role as a Redox-Active Species

A defining characteristic of this compound is its redox activity. mdpi.comresearchgate.net The divalent bipyridinium cation can undergo a two-step reduction, first to a stable monovalent radical cation and then to a neutral species. frontiersin.orgnih.gov This process is often accompanied by a distinct color change, making these compounds valuable as redox indicators. frontiersin.orgnih.govnih.gov

The redox potential of bipyridinium salts can be precisely tuned by altering the substituents on the nitrogen atoms. frontiersin.orgnih.govrsc.org This tunability is crucial for their application in various electrochemical systems. For example, modifying the N-substituents can influence the redox potential and solubility, which is particularly important for applications like redox flow batteries. frontiersin.orgnih.gov The electrochemical behavior is influenced by factors such as the parent scaffold, the type of N-alkylation, the number of quaternized nitrogen atoms, and the planarity of the molecule. researchgate.netfrontiersin.orgnih.gov

Importance in Electron Transfer Processes

The ability of 4,4'-bipyridinium compounds to readily accept and donate electrons makes them central to the study of electron transfer processes. nih.govresearchgate.net They can act as electron carriers or mediators in a variety of chemical and biological systems. nih.govresearchgate.net

Research has shown that the bipyridinium moiety can facilitate intramolecular electron transfer. nih.govresearchgate.net For instance, in certain disulfide-containing bipyridinium derivatives, the reduction of the bipyridinium unit can lead to a rapid and reversible intramolecular two-electron transfer to cleave the disulfide bond. nih.govresearchgate.net This provides a low-energy pathway for the reduction, avoiding a more negative potential that would be required for direct reduction. nih.govresearchgate.net This highlights the crucial role of the bipyridinium unit in mediating electron transfer within a molecule. nih.govresearchgate.net

Building Block for Advanced Materials

4,4'-Bipyridine and its quaternized derivatives are widely utilized as fundamental building blocks in the construction of advanced materials. mdpi.comnih.gov Their rigid, linear structure and their capacity for self-assembly and coordination make them ideal components for creating complex supramolecular architectures. nih.govmiami.edu

These compounds are frequently incorporated into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where they act as bidentate coordinating ligands. nih.gov The resulting materials often exhibit interesting electronic, optical, and magnetic properties. mdpi.com Furthermore, the redox activity and electrochromic nature of viologens are exploited in the development of "smart" materials, including electrochromic devices, molecular machines, and sensors. researchgate.netfrontiersin.orgnih.govnih.gov The ability to form host-guest complexes with macrocyclic polyethers has also led to the self-assembly of intricate structures like nih.govcatenanes. miami.edu

Table 2: Research Findings on the Properties and Applications of this compound and its Derivatives

| Research Area | Key Finding | Significance | Reference |

| Redox Chemistry | The redox potential of bipyridinium salts can be tuned by N-substitution. | Enables the design of molecules with specific electrochemical properties for applications like redox flow batteries. | frontiersin.orgnih.govrsc.org |

| Electron Transfer | Bipyridinium moieties can mediate intramolecular electron transfer, facilitating reactions at lower potentials. | Provides a mechanism for controlling and directing electron flow within complex molecules. | nih.govresearchgate.net |

| Advanced Materials | 4,4'-Bipyridinium units serve as versatile building blocks for MOFs, COFs, and supramolecular assemblies. | Leads to the creation of materials with novel electronic, optical, and responsive properties. | mdpi.comnih.govmiami.edu |

| Electrochromism | The reduction of viologens is accompanied by a distinct color change. | Forms the basis for electrochromic devices (smart windows) and redox indicators. | frontiersin.orgnih.govnih.gov |

Eigenschaften

IUPAC Name |

4-pyridin-4-ylpyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2.2ClH/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;;/h1-8H;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGAQPUIDMGOLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

553-26-4 (Parent) | |

| Record name | 4,4'-Bipyridinium dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027926723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00950617 | |

| Record name | 4,4'-Bipyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; Hygroscopic; [Sigma-Aldrich MSDS] | |

| Record name | 4,4'-Dipyridyl dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11053 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

27926-72-3 | |

| Record name | 4,4'-Bipyridinium dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027926723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Bipyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-bipyridinium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 4,4 Bipyridinium Dichloride and Its Derivatives

Traditional Synthetic Routes

Traditional methods for synthesizing 4,4'-bipyridinium dichloride and its analogues primarily rely on the direct modification of the 4,4'-bipyridine (B149096) core structure. These techniques are foundational and widely employed in both academic and industrial settings.

Alkylation of 4,4'-Bipyridine Precursors

A primary and straightforward method for the synthesis of 4,4'-bipyridinium salts is the direct alkylation of 4,4'-bipyridine. frontiersin.org This reaction involves the nucleophilic attack of the nitrogen atoms of the 4,4'-bipyridine on an alkyl halide, leading to the formation of the corresponding N-alkylated bipyridinium salt. mdpi.com For instance, the synthesis of 1,1'-dimethyl-4,4'-bipyridinium dichloride, commonly known as paraquat (B189505), is typically achieved by reacting 4,4'-bipyridine with methyl chloride. The reaction is generally carried out in a suitable organic solvent like acetonitrile (B52724) or ethanol (B145695) under reflux conditions. mdpi.com

The efficiency of the alkylation can be influenced by several factors, including the nature of the alkylating agent and the reaction conditions. The use of more reactive alkylating agents can facilitate the reaction, while the choice of solvent can affect the solubility of the reactants and products, thereby influencing the reaction rate and yield. mdpi.com

Quaternization Reactions

Quaternization is a specific type of alkylation that is central to the synthesis of this compound and its derivatives. aau.edu.et This reaction involves the formation of a quaternary ammonium (B1175870) salt by the reaction of the nitrogen atoms in the 4,4'-bipyridine with an alkylating agent. aau.edu.et The process results in the nitrogen atoms of the pyridine (B92270) rings becoming positively charged, which is a defining characteristic of bipyridinium compounds. aau.edu.etnih.gov

A common approach involves the reaction of 4,4'-bipyridine with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). mdpi.com The reaction often proceeds under reflux to achieve a reasonable reaction rate. mdpi.com For example, diquaternary bispyridinium salts have been synthesized by the alkylation of 4,4'-bipyridine with various reactive halogenated reagents in anhydrous acetonitrile. mdpi.com The resulting bipyridinium salt can then be isolated, often through precipitation and washing. mdpi.com

The quaternization process is not limited to simple alkyl groups. A wide variety of substituents can be introduced onto the nitrogen atoms, allowing for the synthesis of a diverse range of 4,4'-bipyridinium derivatives with tailored electronic and steric properties. frontiersin.org For example, the reaction of 4,4'-bipyridine with 1,4-bis(bromomethyl)benzene (B118104) results in a bridged bipyridinium compound.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Reference |

| 4,4'-Bipyridine | Methyl Chloride | Acetonitrile or Ethanol | Reflux | 1,1'-Dimethyl-4,4'-bipyridinium dichloride | |

| 4,4'-Bipyridine | Reactive Halogenated Reagents | Anhydrous Acetonitrile | Reflux | Diquaternary bispyridinium salts | mdpi.com |

| 4,4'-Bipyridine | 1,4-Bis(bromomethyl)benzene | DMF or Acetonitrile | - | 1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) |

Advanced and Specialized Synthetic Approaches

Beyond the traditional methods, several advanced synthetic strategies have been developed to create more complex bipyridinium-based materials, including oligomers, polymers, and functionalized derivatives. These methods offer greater control over the molecular architecture and properties of the final products.

Zincke Reaction in Oligomer and Polymer Synthesis

The Zincke reaction provides a powerful and efficient route for the synthesis of conjugated 4,4'-bipyridinium oligomers and polymers. rsc.orgnih.govrsc.org This reaction involves the condensation of a Zincke salt, typically 1,1'-bis(2,4-dinitrophenyl)-4,4'-bipyridinium dichloride, with a nucleophilic amine. rsc.orgresearchgate.net The Zincke salt itself is readily prepared on a large scale by reacting 4,4'-bipyridine with 1-chloro-2,4-dinitrobenzene. reading.ac.uk

The key advantage of the Zincke reaction is its ability to form new N-substituted pyridinium (B92312) residues in a controlled manner, allowing for the stepwise synthesis of well-defined oligomers. rsc.org For example, reacting the di-Zincke salt with rigid, electron-rich aromatic diamines has been successfully used to produce a series of conjugated oligomers containing multiple bipyridinium units. rsc.orgnih.gov This method has enabled the synthesis of oligomers with up to twelve conjugated aromatic and heterocyclic rings. rsc.org The reaction is often highly efficient, with isolated yields of the desired products reaching over 90%. rsc.org

The properties of the resulting oligomers and polymers can be tuned by varying the structure of the diamine linker, providing a versatile platform for creating materials with specific electronic and optical properties. reading.ac.uk

Electrochemical Synthesis Methods for Bipyridine Derivatives

Electrochemical methods offer an environmentally friendly and controlled approach to the synthesis of bipyridine derivatives. mdpi.compreprints.org These methods can often be performed under ambient conditions and can avoid the use of harsh chemical reagents.

One electrochemical approach involves the reductive coupling of pyridine or its derivatives at an electrode surface. For instance, the electrochemical reduction of pyridine in the presence of a nickel(II) catalyst can lead to the formation of 4,4'-bipyridine. The reaction conditions, such as the applied potential and the composition of the electrolyte, can be precisely controlled to optimize the yield and selectivity of the desired product.

Another electrochemical strategy is the coupling of halopyridines. For example, the nickel-catalyzed electroreductive homocoupling of bromopyridines in an undivided cell using a zinc or iron anode has been shown to efficiently produce bipyridine derivatives. preprints.org Electrochemical methods have also been employed for intramolecular coupling reactions of pyridyl urea (B33335) derivatives to synthesize bipyridines. mdpi.com

| Method | Reactants | Key Features | Product | Reference |

| Electrochemical Reductive Coupling | Pyridine, Ni(II) catalyst | Ambient conditions, solvent-efficient | 4,4'-Bipyridine | |

| Electroreductive Homocoupling | Bromopyridines, Ni catalyst | Undivided cell, Zn or Fe anode | Bipyridine derivatives | preprints.org |

| Intramolecular Coupling | Pyridyl urea derivatives | Graphite electrode | Bipyridines | mdpi.com |

Solvothermal Synthesis of Bipyridinium Compounds

Solvothermal synthesis is a versatile method for preparing crystalline materials, including metal-organic frameworks (MOFs) and coordination polymers containing bipyridinium units. This technique involves heating the reactants in a sealed vessel containing a solvent at a temperature above its boiling point, which creates high pressure and facilitates the crystallization of the product. rsc.org

In the context of bipyridinium chemistry, solvothermal reactions have been used to synthesize a variety of compounds where the bipyridinium cation is incorporated into a larger inorganic or metal-organic structure. rsc.orgresearchgate.net For example, the solvothermal reaction of bismuth iodide, potassium iodide, iodine, and 4,4'-bipyridine in a mixture of alcohol and acetonitrile has been shown to produce iodobismuthates containing in situ generated N-alkyl- and N,N'-dialkyl-4,4'-bipyridinium cations. rsc.org In these reactions, the alkyl groups are generated from the cleavage of the C-O bond of the alcohol solvent. rsc.org

Solvothermal methods have also been employed to synthesize viologen-based cadmium compounds and coordination polymers with various metal ions. researchgate.netresearchgate.net The choice of solvent, temperature, and reactants can significantly influence the structure and properties of the final product, allowing for the targeted synthesis of materials with specific network topologies and functionalities. researchgate.net

Mechanochemical Synthesis for Metal-Organic Frameworks

Mechanochemical synthesis has emerged as a highly efficient and sustainable method for the production of metal-organic frameworks (MOFs), including those incorporating 4,4'-bipyridine (4,4'-bipy) as a key structural ligand. researchgate.netacs.org This approach, which involves the grinding or milling of solid-state reactants, offers significant advantages over traditional solvent-based methods, such as reduced or eliminated solvent waste, shorter reaction times, and often, access to novel materials. acs.orgrsc.org

The process relies on mechanical energy to induce chemical transformations, breaking intramolecular bonds and facilitating the self-assembly of metal ions and organic linkers. researchgate.netacs.org In a typical synthesis, a metal salt and the organic linker, such as 4,4'-bipyridine, are milled together, sometimes with a small amount of liquid to facilitate the process in what is known as liquid-assisted grinding. rsc.org

Research has demonstrated the successful solvent-free mechanochemical synthesis of a three-dimensional, pillared-layer intercalated MOF using 4,4'-bipyridine as a rigid N-donor ligand with an iron metallic center. researchgate.net Similarly, two new porous Cd(II)-based MOFs have been rapidly synthesized via mechanochemistry, where the final structure was influenced by the use of 4,4'-bipy as a pillar ligand. rsc.org These studies underscore the utility of mechanochemistry as a scalable and environmentally friendly route to produce crystalline, porous materials built from 4,4'-bipyridine units for various applications. researchgate.netrsc.org

**2.3. Synthesis of Functionalized and Extended Bipyridinium Systems

The functionalization of the 4,4'-bipyridine scaffold is crucial for tuning the properties of the resulting molecules and materials for specific applications in fields like materials science and catalysis. acs.orgnih.gov Synthetic strategies are focused on introducing specific substituents to create tailored properties, extending the conjugation of the system, and preparing chiral derivatives.

The introduction of specific functional groups onto the 4,4'-bipyridine skeleton is a primary strategy for tailoring the electronic, photophysical, and self-assembly characteristics of the resulting compounds. nih.govresearchgate.net A variety of synthetic methods, particularly modern palladium(0)-catalyzed cross-coupling reactions like the Suzuki, Negishi, and Stille couplings, have been effectively employed to achieve this. nih.govmdpi.com

For instance, alkyl or ether chains have been introduced at various positions on the 4,4'-bipyridine core to control the formation of 2D self-assembled patterns on surfaces. researchgate.net The position and nature of these alkyl chains dictate the resulting supramolecular patterns, as demonstrated by Scanning Tunneling Microscopy (STM) studies of monolayers on graphite. researchgate.net

| Compound | Substituents | a (Å) | b (Å) | α (°) | Area (Ų) |

|---|---|---|---|---|---|

| 2 | 2,2'-dihexyl | 15.4 ± 0.5 | 14.8 ± 0.5 | 65 ± 2 | 207 ± 14 |

| 8 | 3,3'-dihexyl | 18.4 ± 0.6 | 14.1 ± 0.5 | 63 ± 2 | 232 ± 15 |

| 9 | 2,2',6,6'-tetrahexyl | 21.1 ± 0.7 | 18.1 ± 0.6 | 60 ± 2 | 330 ± 21 |

Furthermore, functional groups such as alkenyl, anthracenyl, and ethynylene-pyrene have been attached to bipyridine ligands to tune the properties of Ruthenium(II) complexes used as photosensitizers. nih.gov Other advanced methods include visible-light-driven photocatalysis, which allows for the site-selective installation of phosphinoyl and carbamoyl (B1232498) moieties under mild, transition-metal-free conditions. acs.org These approaches provide versatile pathways to a wide range of functionalized bipyridine derivatives with precisely engineered characteristics. acs.orgmdpi.com

An efficient method for creating extended, redox-active conjugated systems involves the synthesis of 4,4'-bipyridinium oligomers. A particularly effective approach utilizes the Zincke reaction, a cyclocondensation reaction between electron-rich aromatic diamines and a 1,1'-bis(2,4-dinitrophenyl)-4,4'-bipyridinium salt (a Zincke salt). rsc.orgnih.govrsc.org

This strategy has been successfully used to produce a series of conjugated oligomers containing an increasing number of 4,4'-bipyridinium units, culminating in a hexa-cationic trimer that incorporates twelve aromatic and heterocyclic rings. rsc.org The synthesis is stepwise and controlled, allowing for the creation of discrete molecules with well-defined lengths. rsc.org For example, the reaction of the Zincke salt with dimethyl 5-aminoisophthalate yielded the corresponding unimer in an isolated yield of 93%. rsc.org

These oligomers are of significant interest due to their distinct electrochemical properties. They undergo multiple, discrete redox processes, which are accompanied by significant changes in their electronic absorption spectra, making them suitable for applications in molecular electronics and electrochromic devices. rsc.orgnih.govrsc.org

| Oligomer | Number of Bipyridinium Units | Total Aromatic/Heterocyclic Rings | Key Property |

|---|---|---|---|

| Unimer (1) | 1 | 4 | Exhibit discrete, multiple redox processes |

| Dimer (2) | 2 | 8 | |

| Trimer (3) | 3 | 12 |

The synthesis of chiral 4,4'-bipyridine derivatives introduces stereochemistry into the system, which is critical for applications in asymmetric catalysis, enantioselective separation, and supramolecular chemistry. researchgate.netmdpi.com Chirality in these systems most often arises from atropisomerism, where rotation around the C4-C4' single bond is restricted by the presence of bulky substituents in the 2, 2', 6, and 6' positions. researchgate.net

Several synthetic routes have been developed to access these chiral molecules. One method involves site-selective cross-coupling reactions on a polyhalogenated 4,4'-bipyridine derivative, providing access to a new family of chiral bipyridines. nih.gov Another approach describes two complementary methods for preparing chiral hexahalogeno-4,4'-bipyridines: a convergent synthesis based on the LDA-induced dimerization of trihalopyridines, and a divergent synthesis achieved through regioselective halogenation of 4,4'-bipyridine-2,2'-diones. nih.gov

A two-step synthesis for axially chiral 4,4'-bipyridines has also been demonstrated, starting from commercially available lutidine. researchgate.net Furthermore, chiral thio- and seleno-substituted 4,4'-bipyridines have been prepared through methods such as a selective iodine-lithium exchange followed by quenching, or more efficiently via a site-selective copper-mediated cross-coupling reaction. mdpi.com Once synthesized in racemic form, the pure enantiomers of these atropisomeric compounds are often separated by high-performance liquid chromatography (HPLC) on chiral stationary phases, with their absolute configurations determined by X-ray diffraction and other spectroscopic techniques. nih.govnih.gov

Iii. Electrochemical Behavior and Redox Chemistry of 4,4 Bipyridinium Dichloride

Fundamental Electrochemical Properties

The core of 4,4'-bipyridinium dichloride's electrochemical identity lies in its ability to undergo sequential electron transfers. This fundamental property is influenced by the molecular structure and the surrounding chemical environment.

Reversible Reduction and Oxidation Processes

This compound is well-known for its capacity to undergo two successive one-electron reductions in a reversible manner. rsc.orgwikipedia.org The initial dicationic form, [BPY]²⁺, accepts an electron to form a radical cation, [BPY]•⁺. A subsequent one-electron reduction yields a neutral species, [BPY]⁰. wikipedia.orgnih.gov These redox processes are typically observed as distinct waves in cyclic voltammetry experiments. researchgate.net The reversibility of these reactions is a key feature, allowing for the stable cycling between different oxidation states. rsc.org

The electrochemical behavior, including the reversibility of the redox processes, is primarily influenced by the parent bipyridine scaffold, the nature of N-alkylation, the number of quaternized nitrogen atoms, and the planarity of the molecule. researchgate.net The 4,4'-bipyridine (B149096) structure is often preferred for such applications due to its favorable redox characteristics. frontiersin.org

Formation of Radical Cations and Neutral Species

The first reduction of the 4,4'-bipyridinium dication results in the formation of a deeply colored, stable radical cation. nih.govscbt.com This species is responsible for the characteristic color change observed in viologens, with 4,4'-derivatives typically forming blue or violet radical cations. wikipedia.org The stability of this radical cation is attributed to the delocalization of the unpaired electron across the bipyridinium system. acs.org

Upon further reduction, the radical cation accepts a second electron to form a neutral, quinoidal species. nih.gov This two-electron reduction process is a hallmark of bipyridinium chemistry. nih.gov The formation of these distinct redox states—dication, radical cation, and neutral species—underpins the functionality of this compound in various electrochemical applications. rsc.org

Influence of Substituents on Redox Potentials

The redox potentials of this compound can be systematically tuned by modifying the substituents on the bipyridine core. nih.govfrontiersin.org Electron-withdrawing groups, such as -CF₃ or -CN, tend to shift the reduction potentials to more positive values. frontiersin.org This is because these groups stabilize the resulting radical anion. frontiersin.org Conversely, electron-donating groups have the opposite effect, shifting the potentials to more negative values. frontiersin.org

This ability to fine-tune the redox potentials through substituent modification is a powerful tool for designing molecules with specific electrochemical properties for targeted applications. nih.govacs.org For instance, in the context of redox flow batteries, adjusting the redox potential can directly impact the cell voltage and energy density. frontiersin.org

| Substituent Type | Effect on Reduction Potential |

| Electron-withdrawing groups (-CF₃, -CN) | Shift to more positive values |

| Electron-donating groups (-NMe₂, -Ph) | Shift to more negative values |

Spectroelectrochemical Investigations

Spectroelectrochemistry combines spectroscopic and electrochemical techniques to provide detailed insights into the electronic structure of redox species.

UV-Vis-NIR Spectroelectrochemistry of Reduced Species

UV-Vis-NIR spectroelectrochemistry is instrumental in characterizing the different redox states of this compound. The dicationic form is typically colorless, while the one-electron reduced species, the radical cation, exhibits strong absorption in the visible and near-infrared regions, leading to the characteristic deep color. rsc.orgwikipedia.org Further reduction to the neutral species results in a different absorption spectrum, often with a shift in the primary absorption bands. rsc.org These spectral changes are reversible and directly correlate with the electrochemical reduction and oxidation processes. rsc.org

Correlation Between Spectral Changes and Redox States

The dramatic changes in the UV-Vis absorption spectra of 4,4'-bipyridinium derivatives are a direct consequence of the reversible one- and two-electron reduction processes. rsc.org The formation of the radical cation upon the first reduction introduces new electronic transitions, resulting in intense absorption bands. rsc.org The subsequent reduction to the neutral species alters the electronic structure again, leading to a different set of absorption characteristics. rsc.org By monitoring these spectral changes as a function of the applied potential, a clear correlation between the redox state of the molecule and its optical properties can be established. This principle is fundamental to the operation of electrochromic devices based on bipyridinium compounds. rsc.org

| Redox State | Color | Key Spectral Features |

| Dication ([BPY]²⁺) | Colorless | Absorption in the UV region |

| Radical Cation ([BPY]•⁺) | Blue/Violet | Strong absorption in the Vis-NIR region |

| Neutral Species ([BPY]⁰) | Yellow/Colorless | Distinct absorption spectrum from the radical cation |

Electrochemical Applications in Research

The unique redox properties of this compound have led to its application in diverse areas of electrochemical research, from fundamental studies of electron transfer to the development of advanced catalytic and sensing systems.

This compound and its derivatives, collectively known as viologens, are widely employed as redox mediators. cymitquimica.comrsc.org They function as electron shuttles, facilitating electron transfer between an electrode and a target molecule or biological system that may otherwise have slow electrode kinetics. rsc.org This property is particularly valuable in bio-electrocatalysis, where viologens can effectively replace natural cofactors like NADPH/NADH for redox enzymes. rsc.org

The mechanism involves the viologen dication (V²⁺) being reduced at the electrode surface to its radical cation (V•⁺), which then diffuses to the active site of an enzyme to deliver the electron for a catalytic reaction, regenerating the oxidized V²⁺ form in the process. rsc.org Research has shown that the reduction potential of the viologen is the most critical factor in determining the efficiency of electron transfer with the enzyme. rsc.org Viologens have been successfully used to mediate electron transfer for various enzymes, including glutathione (B108866) reductase and in systems designed for the solar energy-driven reduction of CO2 to formic acid. rsc.orgresearchgate.net

Table 1: Examples of this compound as a Redox Mediator

| Research Area | System | Role of this compound | Key Finding |

|---|---|---|---|

| Bio-electrocatalysis | Glutathione Reductase Enzyme System | Electron transfer mediator replacing NADPH | Reduction potential is the primary determinant for electron transfer efficiency with the flavoenzyme. rsc.org |

| Artificial Photosynthesis | Porphyrin-Enzyme System | Mediator between porphyrin photosensitizers and enzymes | Facilitates the solar-driven reduction of CO2 to formic acid. researchgate.net |

As a potent electron acceptor, this compound is a fundamental tool in studies involving photoinduced electron transfer and redox processes. cymitquimica.compubcompare.aiwikipedia.org Its dicationic form readily accepts an electron to form a stable, intensely colored blue radical cation, a characteristic that is useful for both qualitative and quantitative studies. cymitquimica.comwikipedia.org

This property has been instrumental in research aimed at understanding and mimicking biological processes. For instance, it has been used to study electron transfer mechanisms in systems that replicate natural redox reactions, contributing to the development of artificial photosynthetic systems. pubcompare.ai In such systems, a photosensitizer absorbs light and transfers an electron to this compound, which then participates in subsequent chemical reactions, such as the generation of hydrogen (H2). nih.gov Its applications span photochemistry, materials science, and biochemistry. pubcompare.ai Bipyridiniums have been explored in applications that leverage their dynamic redox chemistry, including redox-flow batteries and electrochromic devices. acs.org

Table 2: Applications of this compound as an Electron Acceptor

| Application Area | Specific Use | Finding/Observation |

|---|---|---|

| Artificial Photosynthesis | Electron acceptor in photosensitizer-aptamer conjugates | Mediates the ferredoxin-NADP+ reductase (FNR) catalyzed synthesis of NADPH and the platinum-nanoparticle-catalyzed evolution of H2. nih.gov |

| Photochemistry | Electron acceptor from excited state quantum dots (e.g., CdSe QDs) | Electrons can be effectively extracted from the quantum dots with a time constant of less than 150 fs. acs.org |

| Materials Science | A-site cation engineering in low-dimensional perovskites | Used to optimize the band structure for applications in self-powered photodetectors. researchgate.net |

The bipyridine structure is a key component in many molecular electrocatalysts designed for the reduction of carbon dioxide (CO2). While many advanced systems use 4,4'-bipyridine as a ligand coordinated to a metal center (like Rhenium, Manganese, or Molybdenum), bipyridinium salts themselves can act as mediators in these catalytic cycles. nih.govdepaul.edursc.orgepa.gov

In some systems, this compound facilitates the electrocatalytic reduction of CO2 to products like formic acid. researchgate.net The process typically involves the electrochemical reduction of the bipyridinium dication to its radical cation. This reduced mediator then transfers an electron to CO2, initiating its conversion to value-added chemical products. Research into metal-bipyridine complexes has shown that modifying the bipyridine ligand can tune the catalyst's properties, such as lowering the overpotential required for CO2 reduction. nih.gov For example, adding methyl acetamidomethyl groups to a bipyridyl ligand in a Rhenium complex was found to promote a bimolecular reduction mechanism of CO2, lowering the required overpotential by approximately 250 mV compared to a simpler dimethyl-bipyridyl ligand. nih.gov

The distinct redox behavior of this compound is the basis for various electrochemical sensing platforms. These sensors are primarily designed for the detection of the compound itself, which is crucial due to its widespread use and toxicity. rsc.orgnih.govmdpi.com

One common approach involves modifying an electrode with nanomaterials, such as lead oxide nanoparticles (PbO-NPs), to enhance sensitivity and selectivity. rsc.orgnih.gov In such a sensor, the electrochemical response, characterized by distinct cathodic and anodic peaks in cyclic voltammetry, is directly proportional to the concentration of paraquat (B189505). nih.gov These sensors have demonstrated good performance, with a linear response in the millimolar range and high selectivity over other common herbicides. rsc.orgnih.gov Another strategy involves immunochromatographic assays combined with electrochemical detection, where an antibody specific to paraquat is immobilized on a reduced graphene oxide-modified electrode, enabling detection at much lower concentrations. mdpi.com

Furthermore, the redox properties of viologens are used in indicator displacement assays. In one novel design, a platinum(II) complex acts as an electrochemically active indicator that binds to a cucurbit frontiersin.orguril (CB7) host. acs.org The target analyte, which binds more strongly to the host, displaces the indicator, restoring its electrochemical activity which can then be measured. This principle has been used for the detection of electrochemically inactive analytes. acs.org

Table 3: Electrochemical Sensing Systems Involving 4,4'-Bipyridinium

| Sensor Type | Analyte | Principle | Limit of Detection (LOD) |

|---|---|---|---|

| Nanoparticle-Modified Electrode | Paraquat (1,1'-dimethyl-4,4'-bipyridinium dichloride) | Direct electrochemical detection on a PbO-NPs modified screen-printed electrode. rsc.orgnih.gov | Linear range of 1 mM to 5 mM. rsc.orgnih.gov |

| Immunosensor | Paraquat (1,1'-dimethyl-4,4'-bipyridinium dichloride) | Antibody-modified reduced graphene oxide screen-printed carbon electrode. mdpi.com | 0.05 ng/mL (0.19 nM) mdpi.com |

| Indicator Displacement Assay | Pancuronium bromide | Displacement of an electrochemically active viologen-like guest from a cucurbit frontiersin.orguril host by the analyte. acs.org | Micromolar detection in buffer and human urine. acs.org |

Iv. Supramolecular Chemistry and Host Guest Interactions Involving 4,4 Bipyridinium Dichloride

Self-Assembly Principles and Architectures

The ability of 4,4'-bipyridinium dichloride to spontaneously organize into well-defined, higher-order structures is a testament to the power of non-covalent interactions. These interactions, including hydrogen bonding, π-π stacking, and electrostatic forces, guide the assembly of individual molecules into intricate and often functional architectures.

The self-assembly of this compound is largely governed by a network of hydrogen bonds and other weak interactions. In the solid state, molecules of this compound are linked by two chlorine-bridged, three-centered N-H···Cl hydrogen bonds, forming chains. nih.govuky.edu These chains are further interconnected by weak C-H···Cl interactions, resulting in a "molecular ladder" structure. nih.govuky.edu The supramolecular aggregation is dominated by discrete bipyridinium cations and chloride anions, which form chains stabilized by these strong, bifurcated hydrogen bonds. uky.edu

The planarity of the bipyridinium rings can be influenced by the counter-ion. For instance, the dichloride salt exhibits a non-planar conformation, which contrasts with the planar rings found in the diiodide salt. uky.edu This planarity in the diiodide salt allows for π-π stacking, an interaction not observed in the dichloride salt. uky.edu

Furthermore, 4,4'-bipyridinium derivatives can form extensive three-dimensional supramolecular frameworks through a variety of hydrogen bonds. For example, in the presence of hydrogen oxalate (B1200264) anions, 4,4'-bipyridinium cations and the anions are connected by O-H···O, N-H···O, and C-H···O hydrogen bonds to create a two-dimensional network. nih.gov These networks are then extended into a three-dimensional structure through π-π stacking interactions between the bipyridinium cations. nih.gov

The rigid, linear geometry and coordinating nitrogen atoms of 4,4'-bipyridine (B149096) and its derivatives make them excellent building blocks for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). mdpi.comresearchgate.net These materials are prized for their high porosity, tunable structures, and potential applications in areas like gas storage, catalysis, and sensing. smolecule.comnih.gov

In MOFs, 4,4'-bipyridine acts as a linker, bridging metal centers to form extended, often porous, networks. acs.orgrsc.org The resulting frameworks can exhibit a range of dimensionalities, from 1D chains to complex 3D structures, depending on the metal ion and synthesis conditions. rsc.orgacs.org For instance, a series of flexible MOFs have been synthesized using 1,3-adamantanediacetic acid, 4,4'-bipyridine, and various transition metals, resulting in 1D, 2D, and 3D structures. rsc.org The bipyridine moiety in these structures allows for the formation of coordination complexes with various metal ions, making it a valuable component in the design of functional supramolecular structures. smolecule.com

In the realm of COFs, which are constructed entirely from light elements linked by strong covalent bonds, viologen-based units derived from this compound are used to create charged, porous frameworks. nih.govmdpi.com For example, polycationic COFs have been prepared through the condensation of 1,1'-bis(4-formylphenyl)-4,4'-bipyridinium dichloride with an amine linker. mdpi.com These ionic COFs (ILCOFs) are being explored for applications such as CO2 conversion. mdpi.com

Hydrogen bonding is a critical directional force in the supramolecular assembly of this compound. The crystal structure of this compound itself is a prime example, where N-H···Cl hydrogen bonds create chain-like structures. nih.govuky.edu These primary interactions are supplemented by weaker C-H···Cl contacts that link the chains into sheets and ultimately a three-dimensional "molecular ladder". nih.govuky.edu

The versatility of hydrogen bonding is further demonstrated in co-crystals. For instance, with hydrogen oxalate anions, a complex network of O-H···O, N-H···O, and C-H···O hydrogen bonds dictates the formation of a 2D network. nih.gov In other systems, N-H···N' hydrogen bonds can link bipyridinium ions in a head-to-tail fashion to form chains. nih.gov The interplay and directionality of these hydrogen bonds are fundamental to the principles of crystal engineering and supramolecular construction. uky.edu

The table below summarizes key hydrogen bonding interactions observed in supramolecular structures involving 4,4'-bipyridinium moieties.

| Interacting Groups | Hydrogen Bond Type | Resulting Supramolecular Motif | Reference(s) |

| N-H and Cl⁻ | N-H···Cl | Chains, Molecular Ladders | nih.gov, uky.edu |

| C-H and Cl⁻ | C-H···Cl | Coupling of chains into sheets | nih.gov, uky.edu |

| N-H and O (oxalate) | N-H···O | 2D Network | nih.gov |

| O-H and O (oxalate) | O-H···O | 2D Network | nih.gov |

| C-H and O (oxalate) | C-H···O | 2D Network | nih.gov |

| N-H and N' (bipyridinium) | N-H···N' | Head-to-tail chains | nih.gov |

Charge Transfer Complexes and Their Research Implications

This compound is a potent electron acceptor, a property that enables it to form charge transfer (CT) complexes with a wide variety of electron-donating molecules. The formation of these complexes is often accompanied by distinct color changes and unique spectroscopic signatures, making them a subject of intense research for their potential in molecular electronics and sensing.

Charge transfer complexes arise from the interaction between an electron donor and an electron acceptor, such as the 4,4'-bipyridinium dication. This interaction can lead to the formation of a new absorption band in the UV-visible spectrum, known as the charge transfer band, which is not present in the spectra of the individual components. ias.ac.in

For example, this compound (as paraquat) forms CT complexes with anilines, exhibiting well-resolved CT bands in the visible region (400-600 nm). ias.ac.in Similarly, it forms CT complexes with halide and pseudo-halide ions, where a new charge transfer band appears around 300 nm. cdnsciencepub.com The energy of these CT bands is related to the ionization potential of the electron donor. ias.ac.in

The formation of these complexes can be studied using various spectroscopic techniques, including UV-Vis spectrophotometry, which allows for the determination of stability constants and thermodynamic parameters. ias.ac.iniieta.org In some cases, the formation of CT complexes can be visually monitored through distinct color changes, a property that is exploited in guest recognition systems within porous frameworks. nih.gov

The table below presents data on the charge transfer bands of complexes formed between paraquat (B189505) (1,1'-dimethyl-4,4'-bipyridinium dichloride) and various anilines.

| Electron Donor (Aniline) | Solvent | λmax of CT Band (nm) | Reference |

| Aniline | Methanol | 440 | ias.ac.in |

| Aniline | 50% aq. Methanol | 400 | ias.ac.in |

| N-methylaniline | Methanol | 480 | ias.ac.in |

| N,N-dimethylaniline | Methanol | 530 | ias.ac.in |

| p-toluidine | Methanol | 465 | ias.ac.in |

| p-anisidine | Methanol | 510 | ias.ac.in |

Upon absorption of light, the excited state of a molecule can be a much stronger oxidant or reductant than its ground state. This principle is central to photo-induced electron transfer (PET) processes involving this compound and its derivatives. In many systems, a photosensitizer absorbs light and then transfers an electron to the bipyridinium unit, generating a viologen radical cation.

A classic example involves the use of ruthenium(II) bipyridine complexes, such as [Ru(bpy)₃]²⁺, as photosensitizers. oup.comacs.org Upon photoexcitation, the excited state of the ruthenium complex can be oxidatively quenched by a viologen derivative, leading to the formation of the viologen radical cation and [Ru(bpy)₃]³⁺. oup.com This process is a key step in many artificial photosynthetic systems and has been studied extensively. The efficiency of this electron transfer and the subsequent back-electron transfer can be influenced by factors such as the charge of the viologen derivative and the surrounding medium. oup.com

PET can also occur in solid-state materials. For instance, certain chlorobismuthate viologen hybrids undergo a color change upon UV irradiation due to a stable photo-induced charge separation. acs.org Similarly, in bilayered thin films of polythiophene (electron donor) and a polyviologen (electron acceptor), blue light can induce electron transfer from the polythiophene to the viologen layer. acs.org These PET processes are fundamental to the development of photochromic materials, molecular switches, and light-harvesting devices. acs.orgtandfonline.com

Thermochromism in Charge Transfer Complexes

Thermochromism, the reversible change of color with temperature, is a notable property of charge-transfer (CT) complexes involving viologens like this compound. These complexes are formed between the electron-deficient viologen dication (acceptor) and an electron-rich donor species. The color of the complex arises from a characteristic charge-transfer absorption band in the visible spectrum. Heating can modulate the distance and geometry of the donor-acceptor stacking, or induce electron transfer to form colored viologen radical cations, leading to a visible color change. researchgate.netnih.govacs.org

Research has demonstrated that the thermochromic behavior is highly dependent on the solid-state packing and the nature of the electron donor. For instance, charge-transfer complexes composed of viologen derivatives and electron donors like 1,1′-bi-2-naphthol exhibit significant thermochromic properties in the solid state. researchgate.net Some crystalline viologen-based materials show thermochromism due to donor-acceptor interactions that lead to charge-transfer absorption. nih.gov In certain coordination polymers, the electron transfer that causes the color change can be triggered by heat as well as by light, with the material reverting to its original color upon cooling. acs.orgmdpi.com

A summary of representative thermochromic viologen complexes is presented below.

| Electron Donor | Viologen Derivative | Color Change with Temperature | Reference |

| 1,1′-bi-2-naphthol | Symmetric substituted viologens with chloride anions | Deep red-purple at room temperature to light red at 80 K | researchgate.net |

| Carboxylate groups (in a coordination polymer) | N,N′-bis(4-carboxybenzyl)-4,4′-bipyridinium | Colorless to green upon heating | ccspublishing.org.cn |

| Various electron donors within a polymer matrix | Viologen-stamped paper | Orange to greenish upon heating from 25 °C to 70 °C | mdpi.com |

| Layered anionic framework | Methyl viologen guest | Orange to green upon heating to 200 °C | acs.org |

Host-Guest Chemistry and Molecular Recognition

The unique electronic and structural features of the 4,4'-bipyridinium unit have established it as a critical component in host-guest chemistry. It can function both as an electron-accepting guest molecule, famously encapsulated by various macrocyclic hosts, and as a core component of larger, synthetic host systems designed for molecular recognition. wikipedia.orgchinesechemsoc.orgtandfonline.comnih.gov

While this compound itself is typically a guest, its derivatives are integral to the construction of sophisticated host systems. The most renowned example is cyclobis(paraquat-p-phenylene) (CBPQT⁴⁺), often called "Stoddart's Blue Box," a cyclophane that incorporates two viologen units. wikipedia.org This electron-deficient cavity is capable of encapsulating small, electron-rich guest molecules, with the binding driven by donor-acceptor and hydrogen-bonding interactions. wikipedia.org

Beyond discrete macrocycles, viologen units are incorporated as linkers in metal-organic frameworks (MOFs) and other porous coordination polymers. nih.govacs.org These materials feature electron-accepting pore surfaces, enabling the selective recognition and binding of guest molecules like phenols and aromatic amines through charge-transfer interactions. nih.gov The inclusion of different guests can induce conformational changes in the flexible framework, often resulting in a detectable color change, which allows for visual monitoring of guest uptake. nih.gov

The properties of 4,4'-bipyridinium salts in both solution and the solid state are profoundly influenced by the nature of their counter anions. In this compound, the chloride anions (Cl⁻) engage in ion-pairing interactions with the dicationic bipyridinium core. The choice of anion affects solubility, electrochemical potential, and the ability to form charge-transfer complexes. mdpi.commdpi.com

Studies have systematically replaced chloride with other anions, such as bromide (Br⁻), iodide (I⁻), hexafluorophosphate (B91526) (PF₆⁻), and perchlorate (B79767) (ClO₄⁻), to tune the compound's properties. researchgate.netnih.gov For example, viologen iodides often exhibit distinct charge-transfer bands due to the interaction between the electron-donating iodide and the electron-accepting viologen; the energy of this CT band is sensitive to solvent polarity. mdpi.com In the solid state, the anion's size and ability to form hydrogen bonds can dictate the crystal packing and the geometry of host-guest complexes. researchgate.netnih.gov This anion-dependent behavior is crucial for designing viologen-based systems for anion recognition and sensing. nih.govresearchgate.net

| Counter Anion (X⁻) in [Viologen]X₂ | Observed Effect | Research Focus | Reference |

| Chloride (Cl⁻) | Forms dense hydrogen bond networks in polar media. | Anion recognition and complexation. | researchgate.netresearchgate.net |

| Iodide (I⁻) | Forms charge-transfer complexes with the bipyridinium rings. | Solvatochromism, charge-transfer phenomena. | mdpi.com |

| Halides (Cl⁻, Br⁻, I⁻), PF₆⁻, ClO₄⁻ | Affects host-guest chemistry with cucurbit chinesechemsoc.orguril. | Supramolecular complex formation. | researchgate.net |

| Various (Acetate, Bicarbonate, Hexafluoroisopropanolate) | Influences separation in liquid chromatography. | Analytical separation of oligonucleotides. | nih.gov |

| Lipophilic weak acids (e.g., Dichlorophenolate) | Enables translocation of larger Ru(II)-bipyridyl complexes into cell nuclei. | Drug delivery, cellular imaging. | nih.gov |

The strong electron-accepting nature of the 4,4'-bipyridinium dication makes it an effective fluorescence quencher for many fluorophores. mdpi.com This property is harnessed to create "turn-on" or "turn-off" fluorescent sensors. In a typical setup, a viologen is paired with a fluorescent dye. The close proximity, often enforced by ionic interactions, leads to quenching of the dye's fluorescence through a photoinduced electron transfer (PET) process. mdpi.comnih.gov

The sensing mechanism relies on the disruption of this quenching. When a target analyte is introduced, it can bind to either the viologen or the dye, separating the quencher-fluorophore pair and restoring fluorescence. nih.govrsc.org A notable example is the use of viologen-pyranine ion pairs for glucose sensing. mdpi.com Viologens have also been tethered to fluorophores like rhodamine B and BODIPY to create dyads that signal the binding of a host molecule (like cucurbit nih.govuril) through a significant enhancement of fluorescence. nih.gov Furthermore, incorporating viologen derivatives into metal-organic frameworks can produce multifunctional materials that detect analytes through changes in their fluorescent properties. acs.orgrsc.org

| Fluorescent Compound/System | Analyte/Target | Sensing Mechanism | Reference |

| Pyranine (fluorescent dye) | Glucose and other polyhydroxylated compounds | Analyte displaces the viologen quencher from the dye, restoring fluorescence. | mdpi.com |

| Rhodamine B or BODIPY (tethered to viologen) | Cucurbit nih.govuril (CB nih.gov) | CB nih.gov encapsulates the viologen unit, disrupting intramolecular quenching and turning fluorescence "on". | nih.gov |

| Tin(IV) porphyrin-viologen-cucurbit chinesechemsoc.orguril complex | Aromatic compounds | Analyte binds to the viologen in the CB chinesechemsoc.org cavity, interrupting PET from porphyrin to viologen, thus restoring fluorescence. | rsc.org |

| Viologen-based Metal-Organic Framework (MOF) | Nitrofurans, Lysine (B10760008) | The MOF's fluorescence is quenched by nitrofurans ("turn-off") and enhanced by lysine ("turn-on"). | acs.org |

| Viologen derivatives with acetophenone/naphthophenone | Solvents | Isomerization of the viologen derivative in different solvents leads to strong solvatofluorochromism. | nih.gov |

V. Theoretical and Computational Studies of 4,4 Bipyridinium Dichloride

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the electronic structure and conformational dynamics of 4,4'-Bipyridinium dichloride and its derivatives.

Density Functional Theory (DFT) has emerged as a important tool for investigating various aspects of 4,4'-bipyridine (B149096) and its derivatives. DFT calculations are widely used for geometry optimization, providing insights into the most stable molecular structures. nih.gov The B3LYP hybrid functional is a popular choice that has been shown to yield accurate results for many organic molecules. nih.gov

DFT studies have been employed to explore reaction mechanisms involving 4,4'-bipyridine, such as in the reduction of nitrobenzene, where a 4,4'-bipyridine-stabilized boryl radical was identified as a key intermediate. researchgate.net These computational analyses help in understanding the stability of intermediates and the potential pathways of a reaction. researchgate.net Furthermore, DFT is utilized to simulate vibrational spectra (FTIR and FT-Raman), with scaling factors often applied to achieve good agreement between observed and calculated frequencies. researchgate.net The theory also allows for the calculation of electronic properties, such as the HOMO-LUMO energy gap, which is crucial for characterizing chemical reactivity and intramolecular charge transfer. nih.gov

Applications of DFT in the Study of 4,4'-Bipyridine Derivatives

| Application Area | Specific Focus of Study | Key Findings | References |

|---|---|---|---|

| Mechanistic Studies | Nitrobenzene reduction by diboron (B99234) compounds | Identification of a 4,4'-bipyridine-stabilized boryl radical as a crucial intermediate. | researchgate.net |

| Geometry Optimization | Chalcone isomers | Determination of the most stable E and Z isomers. | nih.gov |

| Vibrational Spectra | Substituted pyridines | Good agreement between calculated and observed frequencies after scaling. | researchgate.net |

| Electronic Properties | Chalcone derivatives | HOMO-LUMO gap characterization of chemical reactivity and charge transfer. | nih.gov |

| Transport Properties | Molecular junctions with Au and Pt electrodes | Calculation of conductance through the molecule. | aps.org |

Molecular orbital (MO) theory provides a foundational understanding of the electronic structure of this compound. The interaction of atomic orbitals leads to the formation of bonding and antibonding molecular orbitals, which can be visualized using computational software. youtube.comyoutube.comyoutube.com The energies of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's electronic and optical properties. researchgate.net

Upon reduction of 4,4'-bipyridine to its radical anion and dianion, significant changes in bond lengths are observed, which correlate with the electronic structure. acs.org For instance, the central C-C bond between the pyridine (B92270) rings elongates upon reduction, indicating the antibonding character of this bond in the LUMO. acs.org Conversely, other bonds within the rings shorten. acs.org DFT calculations on 4,4'-bipyridine junctions with gold (Au) and platinum (Pt) electrodes have shown that electron transport primarily occurs through the LUMO. aps.org

Calculated Molecular Orbital Properties of Bipyridine Systems

| System | Property | Finding | Reference |

|---|---|---|---|

| Dihydrogen (for illustration) | MO Diagram | Formation of bonding (σ) and antibonding (σ*) orbitals from atomic orbitals. | youtube.com |

| 4,4'-Bipyridine | Electronic Structure | Stepwise reduction leads to elongation of the central C-C bond. | acs.org |

| Au-BPD and Pt-BPD Junctions | LUMO Energies | 0.19 eV for Au-BPD and 0.51 eV for Pt-BPD. | aps.org |

| Bipyrimidine Metal-Complexes | UV-vis Spectrum | π-conjugated system between pyridine rings influences the wavelength of absorption. | researchgate.net |

The conformation of this compound, specifically the dihedral angle between the two pyridine rings, is a critical parameter that influences its electronic properties and behavior in molecular systems. nih.gov Quantum chemical calculations have shown that this twisted conformation can significantly affect the conductance of the molecule. nih.gov

The energy of the 4,4'-bipyridine molecule varies with the dihedral angle between the two pyridine rings. researchgate.net While a planar conformation might be expected to maximize π-conjugation, steric hindrance and other factors lead to a twisted structure. In crystallographically characterized solids, the torsion angle between the heterocyclic rings has a mean value of 18°. acs.org This angle is a key consideration in the design of new materials for applications that require sensitivity to external stimuli. nih.gov The rotational freedom of the pyridine rings can also impact the electrochemical behavior of metal complexes incorporating 4,4'-bipyridine as a bridging ligand. berkeley.edu

Modeling of Electron Transfer and Spin Density

Computational modeling is essential for understanding the dynamics of electron transfer and the distribution of spin density in the radical cations of this compound.

The ability of 4,4'-bipyridinium derivatives to mediate electron transfer is a key feature of their chemistry. Studies have shown that bipyridines can effectively transport electrons from an electrode to other molecules, such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+). semanticscholar.orgplos.org The mechanism often involves the formation of a one-electron or two-electron reduced species of the bipyridinium compound. plos.org

In some systems, intramolecular electron transfer is a crucial step. For example, in a di-N-methylated 4,4'-bipyridyl-3,3'-disulfide, the second reduction of the bipyridinium moiety triggers a rapid intramolecular two-electron transfer to cleave the S-S bond. nih.gov This highlights how the bipyridinium unit can provide a low-energy pathway for reduction. nih.gov The rate of through-bond electron transfer is also highly dependent on the molecular conformation, particularly the dihedral angle of the bipyridine bridge.

Upon one-electron reduction, this compound forms a stable radical cation. The distribution of the unpaired electron's spin density across the molecule is a key aspect of its electronic structure and can be investigated using techniques like electron spin resonance (ESR) spectroscopy and computational modeling.

Studies on methyl-substituted N,N'-diphenyl-4,4'-bipyridylium dichloride radical cations have shown how substituents can influence the spin density distribution. rsc.org In some cases, the radical cations can exist in equilibrium with a diamagnetic dimeric species, a process that is often temperature-dependent. rsc.orgrsc.org The planarity of the molecule plays a role in this dimerization, with non-planar molecules showing less tendency to form dimers. rsc.org Computational studies can calculate the fractional spin density at each atomic site, revealing patterns of localization and delocalization. purdue.edu

Simulations and Predictive Modeling

Simulations and predictive modeling have become indispensable in understanding the complex behaviors of molecular systems, including those involving this compound. These computational techniques allow for the investigation of dynamic interactions and the prediction of various molecular properties, complementing experimental findings and providing a deeper understanding of the underlying chemical and physical processes.

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In the context of supramolecular assemblies containing this compound, MD simulations can provide detailed insights into the formation, stability, and dynamics of host-guest complexes. nih.govnih.govresearchgate.net

MD simulations of host-guest systems typically involve defining a force field, which is a set of parameters that describe the potential energy of the system as a function of the coordinates of its particles. nih.gov By solving Newton's equations of motion, the trajectory of each atom can be calculated, revealing how the supramolecular assembly evolves over time. These simulations can be used to explore the conformational changes of the host and guest molecules, the nature and strength of intermolecular interactions (such as hydrogen bonds and π-π stacking), and the energetic landscape of the complexation process. nih.gov

For a hypothetical host-guest system involving this compound and a macrocyclic host, MD simulations could be employed to:

Predict the binding affinity: By calculating the free energy of binding, the stability of the complex can be estimated.

Analyze the binding mode: Simulations can reveal the preferred orientation of the 4,4'-bipyridinium cation within the host cavity.

Investigate the role of solvent: The influence of the surrounding solvent molecules on the stability and dynamics of the supramolecular assembly can be explicitly modeled. rsc.org

Simulate the release of the guest molecule: The mechanism and kinetics of guest release from the host can be studied under various conditions. nih.gov

A typical output from an MD simulation would be a trajectory file that can be analyzed to extract various properties. The stability of the simulation and the conformational flexibility of the system are often assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions over time.

Table 1: Representative Data from a Hypothetical MD Simulation of a this compound Host-Guest Complex

| Simulation Parameter | Value | Description |

| Simulation Time | 100 ns | The total time duration of the simulation. |

| Temperature | 298 K | The temperature at which the simulation was performed. |

| Pressure | 1 atm | The pressure at which the simulation was performed. |

| Average RMSD (Host) | 1.5 Å | The average root-mean-square deviation of the host molecule's backbone atoms, indicating its structural stability. |

| Average RMSD (Guest) | 0.8 Å | The average root-mean-square deviation of the guest molecule's atoms, indicating its stability within the host. |

| Key Intermolecular Distance | 3.5 Å | The average distance between a specific atom on the host and an atom on the guest, indicating a key interaction. |

This table is illustrative and based on typical data from MD simulations of host-guest systems.

Computational methods, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties and electronic transitions of molecules like this compound. nih.govresearchgate.netscirp.org These calculations can provide valuable information that aids in the interpretation of experimental spectra and offers insights into the electronic structure of the molecule.

DFT calculations can be used to optimize the molecular geometry and predict vibrational frequencies. nih.gov The calculated vibrational spectra (Infrared and Raman) can be compared with experimental data to confirm the structure of the molecule and to assign specific vibrational modes to different functional groups. ijcrt.org

Table 2: Predicted Vibrational Frequencies of this compound using DFT

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| C-H stretch (aromatic) | 3100 - 3000 | Stretching vibrations of the carbon-hydrogen bonds on the pyridine rings. |

| C=C/C=N stretch (ring) | 1650 - 1550 | Stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the pyridine rings. |

| Ring breathing | ~1000 | A symmetric in-plane vibration of the entire pyridine ring. |

| C-H bend (out-of-plane) | 900 - 700 | Bending vibrations of the carbon-hydrogen bonds out of the plane of the pyridine rings. |

These values are representative and would be obtained from a DFT calculation. The exact values may vary depending on the level of theory and basis set used.

TD-DFT is a powerful tool for predicting electronic absorption spectra (UV-Vis) and understanding the nature of electronic transitions. nih.govnih.gov For this compound, TD-DFT can be used to calculate the energies of excited states and the oscillator strengths of the transitions to these states. This allows for the prediction of the wavelengths of maximum absorption (λmax) and the intensity of the absorption bands.

A key aspect that can be investigated with TD-DFT is the nature of charge transfer (CT) transitions. illinois.edu In the case of this compound, this could involve intramolecular charge transfer within the bipyridinium cation or intermolecular charge transfer between the cation and the chloride anions. The analysis of the molecular orbitals involved in the electronic transitions can reveal the donor and acceptor character of different parts of the molecule. For instance, a transition from a highest occupied molecular orbital (HOMO) localized on the chloride anions to a lowest unoccupied molecular orbital (LUMO) localized on the bipyridinium cation would be indicative of an intermolecular charge transfer.

Table 3: Predicted Electronic Transitions and Charge Transfer Character for this compound using TD-DFT

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Character |

| S₀ → S₁ | ~260 | > 0.1 | HOMO → LUMO | π → π* (intramolecular) |

| S₀ → S₂ | ~230 | < 0.1 | HOMO-1 → LUMO | n → π* (intramolecular) |

| S₀ → S₃ | < 200 | variable | Cl⁻ (p) → LUMO+1 | Intermolecular CT |

This table is illustrative and presents the type of data that would be generated from a TD-DFT calculation. The exact values and assignments depend on the computational methodology.

Vi. Advanced Characterization Techniques in 4,4 Bipyridinium Dichloride Research

Electrochemical Characterization Techniques

Electrochemical methods are pivotal in elucidating the redox behavior of 4,4'-bipyridinium dichloride, a cornerstone of its functionality in various applications.

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties of this compound and its derivatives. iieta.org By measuring the current response to a linearly cycled potential sweep, CV provides information on the reduction and oxidation processes.

In studies of N-monosubstituted-4,4'-bipyridinium ions, CV has been employed to determine the number of electrons transferred during reduction reactions. lookchemmall.com The electrochemical behavior is highly dependent on the pH of the medium. lookchemmall.com For instance, the CV of 1-methyl-4,4'-bipyridinium chloride (C₁BPY⁺) at pH 2.7 shows two distinct redox waves. lookchemmall.com At a neutral pH of 7, the first cathodic peak potential (Epc) is observed at -0.73 V versus a saturated calomel (B162337) electrode (SCE), with a peak potential separation (ΔEp) of 60 mV, indicating a reversible one-electron transfer process. lookchemmall.com

The scan rate also influences the CV response, particularly in acidic conditions. lookchemmall.com At fast scan rates (e.g., 90 mV/s or 120 mV/s) in acidic solutions (pH < 3), compounds like C₁BPY⁺ exhibit two consecutive reversible redox waves, similar to the well-known viologen, methyl viologen (1,1'-dimethyl-4,4'-bipyridinium dichloride). lookchemmall.com However, as the scan rate is decreased, the anodic peak corresponding to the second reduction diminishes. lookchemmall.com

For other derivatives, such as 1,1'-diphenyl-4,4'-bipyridinium dichloride, CV in acetonitrile (B52724) or aqueous solutions typically reveals two reversible one-electron redox couples. The first reduction potential for this compound is noted at approximately -0.45 V vs. Ag/AgCl. Similarly, for 1,1'-diheptyl-4,4'-bipyridinium (B1222869) dichloride, CV measurements show a few pairs of current waves corresponding to two one-electron transfer steps. nih.gov The first one-electron reduction of the dication occurs at around -150 mV, leading to the formation of a radical monocation. nih.gov A subsequent electron transfer happens at -400 mV. nih.gov

The table below summarizes key cyclic voltammetry data for various this compound derivatives.

Interactive Table 1: Cyclic Voltammetry Data for this compound Derivatives

| Compound | First Reduction Potential (Epc1) | Second Reduction Potential (Epc2) | Reference Electrode | Conditions | Source |